4-chloro-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
4-chloro-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.0804913 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Pathways and Disposition in Rats and Dogs
4-Chloro-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as GDC-0449, is a potent inhibitor of the Hedgehog signaling pathway and has been investigated for its metabolic fate and disposition in rats and dogs. Studies reveal that in both species, feces are the major excretion route, and the compound undergoes extensive metabolism, with major pathways involving oxidation and subsequent phase II glucuronidation or sulfation (Yue et al., 2011).
Nonaqueous Capillary Electrophoresis for Quality Control
GDC-0449 and related substances have been analyzed using nonaqueous capillary electrophoresis, providing a method for quality control. This technique offers a baseline separation of analytes and has been applied to synthesized samples of the drug (Ye et al., 2012).
Influence on Histone Deacetylase Inhibition
This compound is linked to the design and synthesis of small molecule histone deacetylase (HDAC) inhibitors. These inhibitors show potential as anticancer drugs, indicating the compound's relevance in cancer research and treatment (Zhou et al., 2008).
Role in Synthesis of Pyrroles and Piperidines
The compound is also relevant in the synthesis of pyrroles and piperidines, essential in producing various bioactive molecules. These syntheses involve conjugate additions and intramolecular alkylation, leading to the creation of cyclic enamine sulfones, which have applications in pharmaceuticals and organic chemistry (Back & Nakajima, 2000).
Mitochondrial Reductive Function Evaluation
Research has been conducted to evaluate the mitochondrial reductive function of benzamide compounds derived from aminocyanopyrazole precursors. This evaluation is critical in understanding the compound's potential impact on cellular metabolism and its implications in various medical and biological contexts (Bellili et al., 2022).
Properties
IUPAC Name |
4-chloro-N-methyl-N-phenyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-20(15-7-3-2-4-8-15)18(22)14-9-10-16(19)17(13-14)25(23,24)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUXOIHWMROOKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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